5,6-Dehydro-Tigecycline
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Overview
Description
5,6-Dehydro-Tigecycline is a derivative and impurity of Tigecycline, a glycylcycline antibiotic. Tigecycline is used to treat infections caused by drug-resistant bacteria such as Staphylococcus aureus and Acinetobacter baumannii . The compound is part of the tetracycline class of antibiotics, which are known for their broad-spectrum antibacterial activity.
Preparation Methods
The preparation of 5,6-Dehydro-Tigecycline involves synthetic routes similar to those used for Tigecycline.
Chemical Reactions Analysis
5,6-Dehydro-Tigecycline, like other tetracyclines, can undergo various chemical reactions:
Oxidation: This reaction can lead to the formation of different oxidative products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the tetracycline ring system. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
5,6-Dehydro-Tigecycline has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-Dehydro-Tigecycline is similar to that of Tigecycline. It inhibits bacterial protein translation by binding to the 30S ribosomal subunit, blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents the incorporation of amino acid residues into elongating peptide chains . The molecular targets and pathways involved include the 30S ribosomal subunit and various ribosomal proteins .
Comparison with Similar Compounds
5,6-Dehydro-Tigecycline is similar to other tetracycline antibiotics such as:
Tigecycline: The parent compound, known for its broad-spectrum antibacterial activity.
Minocycline: Another tetracycline antibiotic with a similar mechanism of action.
Doxycycline: A widely used tetracycline antibiotic with similar antibacterial properties. The uniqueness of this compound lies in its specific structure and its role as an impurity in the synthesis of Tigecycline, which can influence the quality and efficacy of the final product.
Properties
IUPAC Name |
(4S,4aS,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h8,10,14,21,31,36-37,40,42H,9,11H2,1-7H3,(H2,30,41)(H,32,35)/t14-,21-,29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBMYLFDSCQUMM-MSBURMCDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2C=C3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2C=C3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N5O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.